molecular formula C7H12N2OS B2795497 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol CAS No. 1273658-24-4

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2795497
CAS No.: 1273658-24-4
M. Wt: 172.25
InChI Key: VTSLCFNGVMRGIP-UHFFFAOYSA-N
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Description

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitroso, nitro, dihydrothiazole, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-1,3-thiazole: Shares the thiazole ring structure but lacks the additional substituents present in 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol.

    4-Methyl-1,3-thiazole: Similar in structure but lacks the amino and hydroxyl groups.

    1-Amino-2-methyl-1,3-thiazole: Similar but differs in the position of the methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and thiazole functionalities makes it a versatile compound for various applications .

Properties

IUPAC Name

1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-4(10)7(8)6-3-11-5(2)9-6/h3-4,7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLCFNGVMRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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